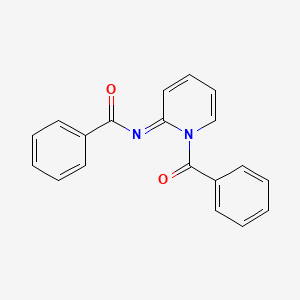![molecular formula C24H26ClN3O2 B4268877 6-chloro-2-(4-ethylphenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide](/img/structure/B4268877.png)
6-chloro-2-(4-ethylphenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide
説明
6-chloro-2-(4-ethylphenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide, also known as CE-3, is a synthetic compound that belongs to the class of quinolinecarboxamides. It has been widely studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. In
作用機序
The mechanism of action of 6-chloro-2-(4-ethylphenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide involves its binding to the ATP-binding site of protein kinases, which prevents the transfer of phosphate groups to their substrate proteins. This results in the inhibition of kinase activity and downstream signaling pathways. The selectivity of this compound towards certain protein kinases is attributed to the specific structural features of the compound and the amino acid residues in the kinase active site.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the specific protein kinase targeted. For example, inhibition of PIM1 and PIM3 by this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and enhance the sensitivity of cancer cells to chemotherapy. In addition, this compound has been shown to have anti-inflammatory and neuroprotective effects, which may have potential applications in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of 6-chloro-2-(4-ethylphenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide as a tool compound is its selectivity towards specific protein kinases, which allows for the study of their individual functions and downstream signaling pathways. In addition, this compound has a relatively simple chemical structure, which makes it easy to synthesize and purify. However, one limitation of this compound is its low solubility in aqueous solutions, which may affect its bioavailability and efficacy in certain experimental settings.
将来の方向性
There are several future directions for the study of 6-chloro-2-(4-ethylphenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide and its potential applications in scientific research. One area of interest is the development of more potent and selective analogs of this compound, which may have improved efficacy and fewer off-target effects. Another direction is the study of the downstream signaling pathways affected by this compound inhibition of specific protein kinases, which may provide insight into the molecular mechanisms underlying various diseases. Finally, the potential clinical applications of this compound in the treatment of cancer and other diseases should be further explored through preclinical and clinical studies.
科学的研究の応用
6-chloro-2-(4-ethylphenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide has been used in various scientific research studies, particularly in the fields of biochemistry and pharmacology. One of the main applications of this compound is its use as a tool compound to study the function of protein kinases, which are enzymes that play a crucial role in cell signaling and regulation. This compound has been shown to selectively inhibit certain protein kinases, such as PIM1 and PIM3, which are involved in the development of cancer and other diseases.
特性
IUPAC Name |
6-chloro-2-(4-ethylphenyl)-N-(2-morpholin-4-ylethyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN3O2/c1-2-17-3-5-18(6-4-17)23-16-21(20-15-19(25)7-8-22(20)27-23)24(29)26-9-10-28-11-13-30-14-12-28/h3-8,15-16H,2,9-14H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUOEHGMWRNFRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)NCCN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(6-benzyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide](/img/structure/B4268803.png)
![ethyl 5-benzyl-2-({[(4-methylbenzyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4268811.png)
![ethyl 5-benzyl-2-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4268820.png)
![ethyl 5-benzyl-2-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4268827.png)
![ethyl 5-benzyl-2-({[(4-chlorobenzyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4268833.png)
![ethyl 5-benzyl-2-({[(4-methoxybenzyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4268837.png)
![ethyl 5-benzyl-2-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4268845.png)

![6-methyl-2-(5-methyl-2-thienyl)-N-[3-(4-morpholinyl)propyl]-4-quinolinecarboxamide](/img/structure/B4268857.png)
![2-(4-ethylphenyl)-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-7,8-dimethylquinoline](/img/structure/B4268874.png)
![6-methoxy-2-(5-methyl-2-furyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B4268883.png)
![methyl 5-methyl-2-[({[6-methyl-4-oxo-3-(3-pyridinylmethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B4268885.png)
![methyl 4-ethyl-2-[(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4268889.png)
![methyl 4-ethyl-2-[({2-[(5-isopropyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4268913.png)